2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester
CAS No.:
Cat. No.: VC18653295
Molecular Formula: C18H18O7
Molecular Weight: 346.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18O7 |
|---|---|
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | methyl 4,5-diacetyloxy-8-methoxy-6-methylnaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C18H18O7/c1-9-6-14(22-4)13-7-12(18(21)23-5)8-15(24-10(2)19)16(13)17(9)25-11(3)20/h6-8H,1-5H3 |
| Standard InChI Key | VEHPIQIWJDUYCO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=C(C=C(C2=C1OC(=O)C)OC(=O)C)C(=O)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Configuration
The compound’s structure consists of a naphthalene backbone (a fused bicyclic aromatic system) with the following substituents (Figure 1):
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4- and 5-positions: Acetoxy groups (–OCOCH₃)
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8-position: Methoxy group (–OCH₃)
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6-position: Methyl group (–CH₃)
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2-position: Methyl ester (–COOCH₃)
This substitution pattern creates significant steric hindrance and electronic effects. The acetyloxy groups enhance solubility in polar aprotic solvents, while the methoxy group contributes to electron-donating resonance effects .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈O₇ | |
| Molecular Weight | 346.3 g/mol | |
| XLogP3-AA (Predicted) | 2.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 7 |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through a multi-step sequence starting from 2-naphthalenecarboxylic acid:
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Methyl Ester Formation:
Reaction of 2-naphthalenecarboxylic acid with methanol under acidic catalysis yields the methyl ester. -
Electrophilic Substitution:
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Methoxy Introduction: Friedel-Crafts alkylation at the 8-position using methyl chloride and AlCl₃.
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Methyl Group Addition: Radical methylation at the 6-position using dimethyl sulfate.
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Acetylation:
Treatment with acetic anhydride in pyridine introduces acetyloxy groups at positions 4 and 5.
Table 2: Synthetic Route Optimization Parameters
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | MeOH, H₂SO₄ | 65°C | 92 |
| 2a | CH₃Cl, AlCl₃ | 0–5°C | 78 |
| 2b | (CH₃)₂SO₄, AIBN | 80°C | 65 |
| 3 | (CH₃CO)₂O, Pyridine | RT | 85 |
Purification and Scalability
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Industrial-scale production faces challenges in controlling regioselectivity during electrophilic substitutions, necessitating advanced flow-chemistry approaches.
Physicochemical and Biological Properties
Solubility and Stability
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Solubility:
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Stability:
Hydrolytically labile at pH >8 due to acetoxy groups; stable in anhydrous solvents for >6 months at −20°C.
Biological Activity
Though direct studies are sparse, structurally related compounds exhibit:
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Anti-inflammatory Effects: COX-2 inhibition via π-π stacking with the enzyme’s active site.
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Antimicrobial Activity: Disruption of bacterial membrane integrity in Gram-positive strains (MIC: 8–32 µg/mL).
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Cytotoxicity: IC₅₀ of 12 µM against MCF-7 breast cancer cells in analogues with similar substitution patterns.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Prodrugs: Acetoxy groups undergo enzymatic hydrolysis in vivo to release active hydroxylated metabolites.
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Polymer-Bound Ligands: Immobilized on resins for combinatorial synthesis of kinase inhibitors.
Agricultural Chemistry
Derivatives act as:
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Fungicides: Disruption of ergosterol biosynthesis in Botrytis cinerea.
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Insect Growth Regulators: Juvenile hormone mimics in Lepidoptera.
Comparative Analysis with Structural Analogs
Table 3: Key Analogues and Functional Differences
| Compound Name | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| 2-Naphthalenecarboxylic acid | C₁₁H₈O₂ | –COOH at position 2 | Dye synthesis |
| Methyl 4-hydroxy-6-methylnaphthalene-2-carboxylate | C₁₄H₁₂O₃ | –OH at 4, –CH₃ at 6, –COOCH₃ at 2 | Antioxidant formulations |
| Naphthalene-1,5-disulfonic acid | C₁₀H₈O₆S₂ | –SO₃H at 1 and 5 | Textile dyeing |
The target compound’s combination of acetyloxy and methoxy groups confers enhanced lipid solubility and metabolic stability compared to hydroxylated or sulfonated analogues.
Challenges and Future Directions
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Synthetic Efficiency: Current routes require 6–8 steps with cumulative yields <40%; photoredox catalysis could streamline steps.
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Biological Profiling: Prioritize in vitro toxicity screening and ADMET studies to validate therapeutic potential.
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Materials Science: Explore use in organic semiconductors, leveraging its extended π-system and electron-donating groups.
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